molecular formula C11H11N B1618807 3,4-Dimethylquinoline CAS No. 2436-92-2

3,4-Dimethylquinoline

Cat. No.: B1618807
CAS No.: 2436-92-2
M. Wt: 157.21 g/mol
InChI Key: QOSYOGXDDHFINM-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Moiety in Heterocyclic Chemistry Research

The quinoline scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comnih.gov Also known as benzo[b]pyridine or 1-azanaphthalene, this nitrogen-containing heterocycle is not merely a structural curiosity but a pivotal building block in the synthesis of a vast array of functional molecules. numberanalytics.comnih.govorientjchem.org Its significance spans numerous scientific fields, most notably medicinal chemistry and materials science. numberanalytics.comresearchgate.net

In medicinal chemistry, the quinoline nucleus is recognized as a "privileged structure," meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs. researchgate.net Quinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govorientjchem.orgbiointerfaceresearch.commdpi.com The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological effects, making it a versatile scaffold for drug discovery and development. orientjchem.orgnih.gov

Beyond pharmaceuticals, the quinoline core is integral to the development of advanced materials. numberanalytics.comscbt.com Its unique electronic and photophysical properties are harnessed in the creation of products such as dyes, polymers, and organic semiconductors. scbt.comchemrj.org Researchers also utilize quinoline-based compounds as catalysts and in analytical chemistry to enhance the detection of various substances. scbt.com This wide-ranging applicability underscores the fundamental importance of the quinoline moiety in modern chemical research. researchgate.net

Historical Context of Quinoline Synthesis Methodologies and Advancements

The history of quinoline dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. wikipedia.org For a considerable time, coal tar remained the primary commercial source of quinoline. wikipedia.org The first successful laboratory synthesis of the quinoline core was achieved in the latter half of the 19th century, marking a significant milestone in organic chemistry. numberanalytics.com

Several classical named reactions for quinoline synthesis were developed during this period and remain fundamental to the field. These methods typically involve the condensation and cyclization of anilines with other reagents. nih.govtubitak.gov.tr

Classic Quinoline Synthesis Methodologies

Synthesis Method Year Reactants Key Features
Skraup Synthesis 1880 Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). numberanalytics.comwikipedia.org One of the earliest and most direct methods. numberanalytics.com
Doebner-von Miller Reaction 1881 Aniline and α,β-unsaturated carbonyl compounds. numberanalytics.comresearchgate.net A variation of the Skraup synthesis. researchgate.net
Combes Synthesis 1888 Aniline and β-diketones. tubitak.gov.triipseries.org Forms 2,4-disubstituted quinolines. iipseries.org
Conrad-Limpach Synthesis - Anilines and β-ketoesters. wikipedia.orgtubitak.gov.tr Yields quinolone derivatives.
Friedländer Synthesis - 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a methylene (B1212753) group alpha to a carbonyl. tubitak.gov.trrsc.org A straightforward and versatile method. tubitak.gov.tr
Pfitzinger Reaction 1886 Isatin (B1672199) with a carbonyl compound. researchgate.netrsc.org Produces quinoline-4-carboxylic acids.

| Gould-Jacobs Reaction | - | Aniline and ethyl ethoxymethylenemalonate. wikipedia.orgtubitak.gov.tr | Leads to 4-hydroxyquinolines. |

Modern synthetic chemistry has introduced significant advancements to these classical methods, focusing on improving efficiency, selectivity, and sustainability. numberanalytics.com Recent decades have seen the rise of transition-metal-catalyzed reactions, which allow for the construction of complex quinoline derivatives under milder conditions. numberanalytics.commdpi.com Furthermore, the development of multicomponent reactions (MCRs) has provided an efficient pathway to synthesize diverse quinoline scaffolds in a single step from multiple starting materials. rsc.orgrsc.org Green chemistry approaches, such as using microwave irradiation or developing solvent-free reaction conditions, are also becoming increasingly prevalent in quinoline synthesis. researchgate.netnih.gov

Overview of 3,4-Dimethylquinoline within the Quinoline Family Research Landscape

Within the extensive family of quinoline compounds, this compound is a specific derivative distinguished by the presence of methyl groups at the C3 and C4 positions of the quinoline ring.

Properties of this compound

Property Value
CAS Number 2436-92-2 chemicalbook.com
Molecular Formula C₁₁H₁₁N chemicalbook.comchemspider.com

| Molecular Weight | 157.21 g/mol chemicalbook.com |

Research on this compound itself is often embedded within broader studies of substituted quinolines. The synthesis of this specific scaffold and its derivatives has been achieved through various methods. For instance, a one-pot synthesis of 3,4-substituted quinolines using a Cobalt(III) catalyst has been developed, which proceeds with good to excellent yields from simple aryl amines and ketones. rsc.org The Combes reaction has also been employed to create more complex derivatives, such as (E)-6-substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethylquinolines. allsubjectjournal.com

Derivatives of this compound are of interest as intermediates in the synthesis of potentially therapeutic agents. For example, substituted 2-(chloromethyl)-3,4-dimethylquinolines have been synthesized as precursors for novel quinoline nitrate (B79036) derivatives evaluated for their anticancer activity. bohrium.com Similarly, 8-Quinolinamine, 3,4-dimethyl-, a related compound, serves as an intermediate in the synthesis of molecules with potential antimicrobial and antiparasitic properties. smolecule.com These examples highlight the role of the this compound core as a building block for creating more complex molecules with specific functional properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N/c1-8-7-12-11-6-4-3-5-10(11)9(8)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSYOGXDDHFINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179102
Record name 3,4-Dimethylquinoline
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2436-92-2
Record name 3,4-Dimethylquinoline
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Record name 3,4-Dimethylquinoline
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Record name 3,4-Dimethylquinoline
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Synthetic Methodologies for 3,4 Dimethylquinoline and Its Derivatives

Classical and Named Reactions in 3,4-Dimethylquinoline Synthesis

The construction of the this compound core can be achieved through several established synthetic routes. These methods, often named after their discoverers, provide diverse pathways starting from different precursors and employing various reaction conditions.

Friedländer Synthesis Approaches and Modifications

The Friedländer synthesis is a straightforward and widely utilized method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.org The reaction can be catalyzed by either acids or bases. alfa-chemistry.com

In the context of this compound synthesis, the logical starting materials would be a 2-aminoaryl ketone, such as 2-aminoacetophenone (B1585202), and a ketone with an α-methylene group, like butan-2-one. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com Various catalysts, including acids (e.g., sulfuric acid, p-toluenesulfonic acid) and bases (e.g., sodium hydroxide, potassium tert-butoxide), can be employed to facilitate the reaction. alfa-chemistry.comjk-sci.com Modern modifications often utilize milder catalysts and conditions to improve yields and substrate scope. jk-sci.com

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol addition of the enolate of the ketone to the carbonyl group of the 2-aminoaryl carbonyl compound, followed by cyclization and dehydration. The second proposed pathway begins with the formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol-type condensation. wikipedia.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-AminoacetophenoneButan-2-oneAcid or Base CatalysisThis compound wikipedia.orgorganicreactions.org
2-Aminobenzaldehyde (B1207257)2-PentanoneAcid or Base Catalysis3-Ethyl-4-methylquinoline wikipedia.orgorganicreactions.org

Pfitzinger Reaction Protocols for Quinoline Derivatives

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net To synthesize a this compound derivative using this method, a suitable ketone that can provide the 3- and 4-methyl groups is required. The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

For the synthesis of 2,3-dimethylquinoline-4-carboxylic acid, a precursor that could potentially be decarboxylated to a dimethylquinoline, butan-2-one can be reacted with isatin in the presence of a strong base like potassium hydroxide. sciencemadness.org The reaction typically proceeds in a protic solvent. wikipedia.org A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Isatin DerivativeCarbonyl CompoundBaseProductReference
IsatinButan-2-onePotassium Hydroxide2,3-Dimethylquinoline-4-carboxylic acid sciencemadness.org
IsatinAcetonePotassium Hydroxide2-Methylquinoline-4-carboxylic acid sciencemadness.org

Doebner-Von Miller Quinoline Synthesis and Related Annulations

The Doebner-Von Miller reaction is a versatile method for synthesizing quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org This reaction is typically catalyzed by strong acids, such as hydrochloric acid or sulfuric acid, and may also employ oxidizing agents. wikipedia.orgwikipedia.org To obtain this compound, an appropriately substituted α,β-unsaturated ketone would be required to react with aniline (B41778).

A common strategy in the Doebner-Von Miller synthesis is the in situ generation of the α,β-unsaturated carbonyl compound from the aldol condensation of aldehydes or ketones. wikipedia.org For instance, the reaction of aniline with crotonaldehyde (B89634) (derived from the self-condensation of acetaldehyde) can lead to the formation of quinaldine (B1664567) (2-methylquinoline). To achieve a 3,4-dimethyl substitution pattern, one could envision the reaction of aniline with an α,β-unsaturated ketone like 3-methyl-3-penten-2-one. The mechanism is complex and still a subject of discussion, but it is generally believed to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. wikipedia.org

Aniline Derivativeα,β-Unsaturated CarbonylCatalyst/ConditionsProductReference
Aniline3-Methyl-3-penten-2-oneStrong Acid (e.g., HCl)This compound wikipedia.orgwikipedia.org
AnilineCrotonaldehydeStrong Acid, Oxidant2-Methylquinoline (Quinaldine) wikipedia.orgwikipedia.org

Combes Reaction for Dimethylquinoline Derivatives

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org This method is particularly well-suited for the synthesis of 2,4-disubstituted quinolines. guidechem.com The reaction of aniline with pentane-2,4-dione (acetylacetone) is a classic example that yields 2,4-dimethylquinoline (B72138). orgsyn.org

The mechanism proceeds through the initial formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic substitution onto the aromatic ring, and subsequent dehydration to form the quinoline ring. wikipedia.org Concentrated sulfuric acid is a commonly used catalyst for the cyclization step. wikipedia.org

Aniline Derivativeβ-DiketoneCatalystProductReference
AnilinePentane-2,4-dioneSulfuric Acid2,4-Dimethylquinoline wikipedia.orgorgsyn.org
m-ToluidinePentane-2,4-dioneSulfuric Acid2,4,7-Trimethylquinoline wikipedia.org

Conrad-Limpach Methodologies

The Conrad-Limpach synthesis is a method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters. synarchive.comjptcp.com The reaction is typically carried out in two steps: the initial condensation to form an enamine intermediate, followed by a high-temperature cyclization. synarchive.comjptcp.com

To synthesize a 4-hydroxy-3,4-dimethylquinoline derivative, one would react an aniline with a β-ketoester such as ethyl 2-methylacetoacetate. The initial condensation is often performed at moderate temperatures, and the subsequent cyclization requires significantly higher temperatures, often around 250 °C. synarchive.com The use of a high-boiling inert solvent, such as mineral oil, can significantly improve the yield of the cyclization step. wikipedia.orgnih.gov The final product is a 4-hydroxyquinoline, which can potentially be deoxygenated to the corresponding quinoline.

Aniline Derivativeβ-KetoesterConditionsProductReference
AnilineEthyl 2-methylacetoacetate1. Condensation; 2. High temp. cyclization (~250°C)4-Hydroxy-3-methyl-2-quinolone synarchive.comjptcp.commdpi.com
AnilineDiethyl malonate1. Condensation; 2. High temp. cyclization4-Hydroxy-2-quinolone synarchive.comjptcp.commdpi.com

Povarov Synthetic Approach and Aza-Vinylogous Povarov Reaction

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines, which are hydrogenated precursors to quinolines. researchgate.net The classical Povarov reaction is a three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene, typically catalyzed by a Lewis or Brønsted acid. researchgate.net The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline.

For the synthesis of a 3,4-dimethyl-substituted tetrahydroquinoline, one could employ an aniline, an aldehyde, and an alkene such as 2-butene. The reaction proceeds via a [4+2] cycloaddition between an in situ-formed imine (from the aniline and aldehyde) and the alkene. researchgate.net Subsequent aromatization of the tetrahydroquinoline intermediate would yield the desired this compound.

A variation of this reaction is the aza-vinylogous Povarov reaction, which utilizes α,β-unsaturated dimethylhydrazones as the dienophile component, leading to highly functionalized tetrahydroquinolines. mdpi.com This approach offers a route to tetrahydroquinolines with a substituent at the C-4 position. mdpi.com

AnilineAldehydeAlkeneCatalyst/ConditionsIntermediate ProductReference
AnilineAcetaldehyde (B116499)2-ButeneLewis Acid (e.g., BF₃·OEt₂)3,4-Dimethyl-1,2,3,4-tetrahydroquinoline researchgate.netorganic-chemistry.orgresearchgate.net
AnilineBenzaldehydeEthyl vinyl etherLewis Acid2-Phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline researchgate.netsci-rad.com

Modern and Advanced Synthetic Strategies

Contemporary organic synthesis has moved towards methodologies that offer greater efficiency, atom economy, and molecular complexity in fewer steps. These advanced strategies provide powerful tools for constructing substituted quinoline frameworks like this compound.

Multi-Component One-Pot Reactions for this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and convergence. The Povarov reaction, a type of imino Diels-Alder reaction, stands out as a powerful MCR for the synthesis of tetrahydroquinoline (THQ) derivatives, which can be subsequently oxidized to the corresponding quinolines.

A notable example involves a three-component Povarov cycloaddition to create a 3,4-disubstituted tetrahydroquinoline core. In a typical reaction, an aniline (e.g., p-toluidine), an aldehyde (e.g., benzaldehyde), and an activated alkene (e.g., trans-methylisoeugenol) are combined. This reaction proceeds via the in situ formation of an imine from the aniline and aldehyde, which then acts as the dienophile in a [4+2] cycloaddition with the electron-rich alkene. This approach yields a highly substituted tetrahydroquinoline scaffold with specific stereochemistry, which can serve as a precursor to the fully aromatic quinoline. For the specific synthesis of a this compound precursor, one could envision reacting an aniline with acetaldehyde and 2-butene.

Table 1: Example of a Three-Component Povarov Reaction for a Tetrahydroquinoline Core This interactive table details the components and product of a representative Povarov reaction.

Reactant 1 (Aniline) Reactant 2 (Aldehyde) Reactant 3 (Alkene) Catalyst/Medium Product (Tetrahydroquinoline Core) Yield

Data sourced from reference nih.gov.

Oxidative Annulation Strategies for Functionalized Quinolines

Oxidative annulation has emerged as a robust strategy for quinoline synthesis, often involving transition-metal-catalyzed C-H activation. These methods construct the quinoline ring by forming C-C and C-N bonds in a single oxidative process, avoiding the need for pre-functionalized starting materials.

One conceptual approach to this compound via oxidative annulation would involve the reaction of an aniline with a 1,3-dicarbonyl compound that can provide the C3 and C4 methyl groups, such as 3-methyl-2,4-pentanedione. However, a more direct and common strategy involves the condensation of an aniline with a β-diketone followed by cyclization. A prominent example is the Combes quinoline synthesis, where anilines react with β-diketones under acidic conditions. To obtain this compound specifically, aniline would be reacted with 2,3-butanedione. The reaction first involves the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization via electrophilic attack on the aniline ring, followed by dehydration to yield the aromatic quinoline.

Table 2: Combes-Type Synthesis for this compound This interactive table outlines the reactants and conditions for a Combes-type synthesis.

Reactant 1 (Aniline) Reactant 2 (Diketone) Catalyst Product

Cycloaddition Reactions in Quinoline Formation

Cycloaddition reactions are powerful tools for the construction of cyclic systems, including the pyridine (B92270) ring of the quinoline scaffold. These reactions are prized for their ability to form multiple bonds in a single, often stereospecific, step.

The Diels-Alder reaction and related [4+2] cycloadditions are classic methods for forming six-membered rings. In the context of quinoline synthesis, this can involve the reaction of an electron-rich diene with an electron-poor dienophile, or vice versa (inverse-electron-demand Diels-Alder). A well-established method that can be viewed as a condensation/[4+2] cycloaddition is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone.

For the synthesis of this compound, 2-aminobenzaldehyde could be reacted with 2-butanone. The reaction proceeds via an initial aldol-type condensation to form an α,β-unsaturated imine intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the final quinoline product. A modern variation of this approach involves the photochemical [4+2] dearomative cycloaddition of bicyclic azaarenes like quinoline with alkenes, which provides access to complex bridged polycyclic structures. nih.gov

A formal [4+2]-cycloaddition can also proceed in a stepwise manner, allowing for high regiochemical control. This process often involves an initial conjugate addition (a Michael addition), followed by an intramolecular cyclization and subsequent elimination or aromatization. This stepwise nature ensures a specific arrangement of substituents in the final product.

A rhodium-catalyzed conjugate addition provides a powerful example of this regiospecific approach. In this methodology, an o-aminophenylboronic acid derivative adds to an α,β-unsaturated ketone. For the synthesis of this compound, o-aminophenylboronic acid would react with 3-penten-2-one. The rhodium catalyst facilitates the 1,4-conjugate addition of the aminophenyl group to the enone. The resulting intermediate then undergoes intramolecular cyclization (formation of the C-N bond) and subsequent oxidation of the initially formed dihydroquinoline to yield this compound. This method is highly regiospecific, as the substitution pattern is precisely controlled by the structures of the enone and the aminophenylboronate.

The [2π + 2σ] ortho-cycloaddition is a more specialized type of pericyclic reaction that is less commonly employed for the synthesis of quinolines compared to other cycloaddition methods. This reaction typically involves the interaction of a π-system (the 2π component) with a strained σ-bond (the 2σ component).

While established examples for the de novo synthesis of the quinoline core via this specific pathway are not prevalent in the literature, one can conceptualize a hypothetical route. Such a reaction could involve a strained bicyclic compound containing a reactive C-C σ-bond reacting with a nitrile or an alkyne derivative. For instance, a highly strained benzocyclopropene derivative could theoretically serve as the 2σ component. Upon thermal or photochemical activation, the strained σ-bond could open and react in a concerted fashion with the π-system of a substituted acetonitrile (B52724) (e.g., 2-methyl-2-butenenitrile) to form the pyridine ring fused to the benzene (B151609) ring. The reaction would proceed through a concerted transition state where two new σ-bonds are formed at the expense of one π-bond and one σ-bond. It is important to note that this represents a theoretical application of the [2π + 2σ] cycloaddition principle to quinoline synthesis, rather than a widely practiced synthetic method. Photochemical [2+2] cycloadditions involving the quinoline ring itself reacting with alkenes have been studied, but these reactions modify the existing quinoline scaffold rather than forming it. researchgate.net

Dehydrogenative Coupling and Oxidative Dehydrogenation

Dehydrogenation reactions are fundamental transformations for the synthesis of aromatic compounds from their saturated or partially saturated precursors. researchgate.net In the synthesis of this compound, this strategy is typically employed as a final aromatization step, converting a precursor like 3,4-dimethyl-1,2,3,4-tetrahydroquinoline into the target quinoline. This approach allows for the construction of the substituted ring system using stereoselective methods applicable to saturated rings, followed by the introduction of aromaticity.

A variety of methods have been developed for the oxidative dehydrogenation of N-heterocycles. These can be broadly categorized into metal-catalyzed and metal-free approaches. Aerobic oxidation, which uses molecular oxygen or air as the ultimate oxidant, is considered a green and atom-economical strategy. nih.gov

Metal-free oxidative dehydrogenation has been achieved using catalysts such as nitrogen/phosphorus co-doped porous carbon (NPCH). researchgate.net This material has shown high catalytic performance for the aerobic oxidative dehydrogenation of various N-heterocycles, including the conversion of 1,2,3,4-tetrahydroquinoline (B108954) to quinoline under aqueous conditions. researchgate.net Other non-metallic reagents, such as 2-iodoxybenzoic acid (IBX) and N-bromosuccinimide (NBS), have also been employed to effect the dehydrogenation of tetrahydroquinolines and related structures under mild conditions. nih.gov For instance, IBX can be used to convert tetrahydroquinazolines to either dihydroquinazolines or fully aromatic quinazolines depending on the stoichiometry. nih.gov

Transition metal-based catalysts are also effective for these transformations. Systems involving manganese, cobalt, and other metals have been utilized for the aerobic oxidative dehydrogenation of various N-heterocycles. researchgate.netorganic-chemistry.org These reactions provide an efficient route to the corresponding aromatic compounds under relatively mild conditions. researchgate.net

Table 2: Selected Methods for Oxidative Dehydrogenation of Tetrahydroquinolines

Catalyst/ReagentOxidantConditionsKey FeatureReference
Nitrogen/Phosphorus Co-doped Porous Carbon (NPCH)Air110 °C, H₂OMetal-free, robust catalyst researchgate.net
2-Iodoxybenzoic acid (IBX)-Room TemperatureStoichiometric metal-free oxidant nih.gov
N-Bromosuccinimide (NBS)-0 °C to Room TemperatureSelective for partial or full dehydrogenation nih.gov
4-methoxy-TEMPOO₂120 °C, XyleneOrganocatalytic aerobic dehydrogenation nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization represents one of the most common and effective strategies for constructing the quinoline core. These reactions involve the formation of one or more rings from a single acyclic precursor that contains all the necessary atoms. This approach offers excellent control over the substitution pattern of the final product, making it highly suitable for the targeted synthesis of specifically substituted quinolines like this compound.

A wide array of intramolecular cyclization methods have been developed, often categorized by the type of bond being formed and the nature of the reaction. Domino reactions, also known as tandem or cascade reactions, are particularly efficient as they allow for the formation of multiple bonds in a single operation without isolating intermediates. nih.gov These processes can be initiated by various means, including acid catalysis, metal promotion, or thermal conditions. nih.gov

For example, radical cyclizations provide a powerful method for forming carbon-carbon bonds. The 6-exo-trig radical cyclization of α-halo-ortho-alkenyl anilides has been used to synthesize 3,4-dihydroquinolin-2-ones in high yields. nih.gov Although this leads to a quinolinone, the fundamental ring-closing strategy is relevant. The reaction proceeds by generating a radical which then attacks an internal double bond to form the heterocyclic ring. nih.gov

Domino reactions leading to tetrahydroquinolines often involve an initial intermolecular reaction followed by an intramolecular cyclization. nih.gov For instance, a Pd-catalyzed N-alkylation can be followed by an intramolecular thiazolium salt-catalyzed Stetter reaction to generate 2,3-dihydro-4(1H)-quinolinones. nih.gov Another approach involves an intramolecular conjugate addition of α-arene sulfonyl anilides, promoted by a base, to yield dihydroquinolin-2-ones. nih.gov Unexpected intramolecular cyclization cascades have also been observed during the synthesis of related heterocyclic systems, such as pyrazolo[3,4-b]quinolines, where a phosphonylation of the aromatic ring is accompanied by the formation of a new lactam ring. rsc.org These examples highlight the versatility of intramolecular cyclization in constructing the core quinoline structure, which can then be further modified or aromatized.

Table 3: Overview of Intramolecular Cyclization Strategies for Quinoline Synthesis

Reaction TypeKey PrecursorResulting Core StructureMechanism HighlightReference
Radical Cyclizationα-halo-ortho-alkenyl anilide3,4-Dihydroquinolin-2-one6-exo-trig cyclization of a radical intermediate nih.gov
Domino Reaction (Stetter)2-methanesufonamidobenzaldehyde2,3-Dihydro-4(1H)-quinolinoneIntramolecular thiazolium salt-catalyzed reaction nih.gov
Conjugate Additionα-arene sulfonyl anilideDihydroquinolin-2-oneBase-promoted intramolecular Michael addition nih.gov
Addition-Cyclization CascadeN-1 substituted pyrazolo[3,4-b]quinoline precursorTetracyclic phosphonylated systemUnexpected phosphonylation and lactam formation rsc.org

Dearomatization Reactions Leading to Quinolines

Dearomatization reactions are powerful transformations that convert flat, aromatic compounds into more complex, three-dimensional structures by disrupting the aromatic system. nih.govacs.org While seemingly counterintuitive for synthesizing an aromatic compound like this compound, dearomatization serves as a crucial intermediate step in advanced synthetic strategies. This approach involves the dearomatization of a simpler quinoline substrate to enable otherwise difficult functionalizations, followed by a rearomatization step to restore the quinoline core, now bearing new substituents.

The inherent stability of the quinoline aromatic system makes dearomatization thermodynamically unfavorable. nih.gov This challenge is typically overcome by activating the quinoline ring, for example by N-alkylation to form a quinolinium salt, or by coupling the dearomatization event to an irreversible bond-forming step. nih.gov Nucleophilic addition is a common strategy, where a nucleophile attacks the activated quinoline ring at the C2 or C4 position to generate a non-aromatic dihydropyridine (B1217469) intermediate. nih.govacs.org

Reductive dearomatization processes have been widely explored. For example, the Fowler reductive 1,2-dearomatization of quinolines yields N-protected 1,2-dihydroquinolines. nih.govacs.org These intermediates can then undergo further reactions, such as hydroboration, to introduce new functional groups. nih.govacs.org Hydrosilylation is another effective method; visible-light-induced dearomatization of quinolines using silanes can produce C8-silylated dihydroquinoline products. nih.gov These dearomatized allylic silanes are versatile intermediates that can participate in subsequent derivatizations. nih.gov

Transition metals, particularly copper, play a significant role in catalyzing dearomatization reactions. acs.org Copper-catalyzed processes can facilitate the direct 1,4-dearomatization of pyridines and related heterocycles. acs.org The synthetic utility of dearomatization is showcased by the ability to use the resulting non-aromatic intermediates in a variety of transformations, including hydrogenations, cycloadditions, and oxidations, ultimately leading to highly functionalized quinoline derivatives upon rearomatization. nih.gov

Table 4: Methodologies for Dearomatization of the Quinoline Ring

MethodReagents/ConditionsIntermediate ProductKey FeatureReference
Reductive 1,2-DearomatizationN-protection followed by reductionN-CO₂R-protected 1,2-dihydroquinolineGenerates stable dihydroquinolines for further functionalization nih.govacs.org
HydrosilylationSilane reagents, visible lightC8-silylated dihydroquinolinePhotochemical dearomatization to form versatile allylic silanes nih.gov
Nucleophilic AdditionHydride donors (e.g., PhSiH₃) on quinolinium saltsEnamine intermediateHydride transfer initiates a cascade to functionalized quinolines nih.gov
Cu(I)-Catalyzed 1,4-DearomatizationCu catalyst, silane, aryl alkeneN-silyl dihydropyridineTransition metal-catalyzed nucleophilic dearomatization acs.org

Catalysis in the Synthesis and Transformation of 3,4 Dimethylquinoline

Transition Metal Catalysis

Transition metal-catalyzed reactions have become indispensable in organic synthesis, providing powerful tools for the construction of complex molecular architectures from simple precursors. In the context of quinoline (B57606) synthesis, catalysts based on palladium, copper, iron, nickel, gold, and silver have demonstrated remarkable efficacy. These metals can facilitate the formation of the quinoline ring through diverse mechanistic pathways, often under mild conditions and with high functional group tolerance.

Palladium-Catalyzed Annulation and Oxidative Cyclization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in quinoline synthesis is well-documented. Palladium-catalyzed reactions, such as Heck coupling and carbonylative annulation, have been employed to construct the quinoline framework. nih.gov For instance, the synthesis of 3,4-disubstituted quinolin-2(1H)-ones can be achieved via the palladium-catalyzed carbonylative annulation of 2-iodoanilines with internal alkynes. nih.gov While not explicitly detailing the synthesis of 3,4-dimethylquinoline, this methodology suggests a viable route by selecting the appropriate alkyne substrate.

Another powerful palladium-catalyzed method is the decarboxylative [4+2] cycloaddition, which has been utilized for the asymmetric synthesis of 3,4-dihydroquinolin-2-ones. nih.gov This stereoselective approach provides access to chiral quinoline structures, highlighting the versatility of palladium catalysis. nih.gov

Furthermore, palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes represents a direct approach to constructing 2,3-disubstituted quinolines. researchgate.net The mechanism is thought to involve intermolecular amination of the alkyne, insertion of the olefin, and subsequent oxidative cleavage of a C-C bond. researchgate.net

Reaction Type Catalyst System Starting Materials Product Type
Carbonylative AnnulationPd catalyst2-Iodoanilines, Internal Alkynes3,4-Disubstituted quinolin-2(1H)-ones
Decarboxylative [4+2] CycloadditionPd catalyst with chiral ligand4-Vinyl benzoxazinanones, Carboxylic acids3,4-Dihydroquinolin-2-ones
Oxidative CyclizationPd catalysto-Vinylanilines, Alkynes2,3-Disubstituted quinolines

Copper-Catalyzed Reactions (e.g., Annulation, Oxidative Cyclization, Decarboxylative Cascade Cyclization)

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of quinolines. A variety of copper-catalyzed reactions have been developed, including annulation, oxidative cyclization, and decarboxylative cascade cyclizations.

An efficient cascade copper-catalyzed intermolecular Ullmann-type C-N coupling/enamine condensation reaction of ortho-acylanilines and alkenyl iodides has been shown to produce multisubstituted quinolines in very good yields. organic-chemistry.org This method can be adapted to yield 3- or 3,4-substituted quinolines by varying the substrates. organic-chemistry.org

Copper-catalyzed decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org This one-pot reaction efficiently forms both C-N and C-C bonds. organic-chemistry.org The direct synthesis of 4-quinolones from anilines and alkynes is also achievable through copper-catalyzed intermolecular cyclization. organic-chemistry.org

Furthermore, copper-catalyzed annulation of heterocumulenes, alkynes, and diaryliodonium salts can lead to various quinoline derivatives through substituent-controlled cascade [2+2+2] and [4+2] annulation reactions. mdpi.com

Reaction Type Catalyst System Starting Materials Product Type
C-N Coupling/CondensationCopper catalyst with glycine (B1666218) ligandortho-Acylanilines, Alkenyl iodides3- or 3,4-Substituted quinolines
Decarboxylative Cascade CyclizationCuCl and IodineAryl aldehydes, Anilines, Acrylic acid2-Substituted quinolines
Intermolecular CyclizationCu(OTf)2 and HOTfAnilines, Alkynes4-Quinolones
Cascade AnnulationCuOTfHeterocumulenes, Alkynes, Diaryliodonium saltsQuinoline derivatives

Iron-Catalyzed Syntheses (e.g., FeCl3.6H2O, Single-Atom Iron Catalysis)

Iron, being an earth-abundant and non-toxic metal, has emerged as a sustainable catalyst for organic transformations. Iron-catalyzed reactions provide an economical and environmentally friendly approach to quinoline synthesis.

The use of simple iron salts like ferric chloride hexahydrate (FeCl3·6H2O) has been shown to catalyze the synthesis of 2,4-disubstituted quinolines from aldehydes, amines, and styrenes. chemistryviews.org This three-component coupling reaction is characterized by its broad substrate scope and the use of oxygen as the oxidant, generating no hazardous byproducts. chemistryviews.org Additionally, FeCl3 has been utilized in the cascade synthesis of 3-quinolinecarboxylic esters via a tandem benzylation-cyclization of 2-amino-aryl alcohols with β-ketoesters. nih.gov

A significant advancement in iron catalysis is the development of single-atom iron catalysts. These catalysts have demonstrated high efficiency and selectivity in the oxidative cyclization of anilines and acetophenones to form quinolines. researchgate.net The superior performance is attributed to the hierarchical porosity of the material and the accessibility of the active metal-N4 coordination sites. researchgate.net

Reaction Type Catalyst Starting Materials Product Type
Three-Component CouplingFeCl3Aldehydes, Amines, Styrenes2,4-Disubstituted quinolines
Cascade Benzylation-CyclizationFeCl32-Amino-aryl alcohols, β-Ketoesters3-Quinolinecarboxylic esters
Oxidative CyclizationSingle-atom Fe-N-CAnilines, AcetophenonesSubstituted quinolines

Nickel-Catalyzed Methodologies (e.g., Electrochemical, Cyanoboration)

Nickel catalysis provides another avenue for the synthesis of quinolines, with methodologies that are often complementary to those of other transition metals. A notable example is the synthesis of this compound from N-(2-isopropenylphenyl)acetamide using a nickel catalyst in the presence of hydrogen gas. This process involves the reductive cyclization of the starting material to form 3,4-dimethyl-1,2,3,4-tetrahydroquinoline, which is then dehydrogenated to yield this compound.

Nickel-phosphine complexes have also been used as catalysts for the cycloaddition of various ketenes and diynes, which can lead to the formation of cyclic ketones that could serve as precursors for quinoline synthesis. researchgate.net

Gold-Based Catalysts

Gold catalysis has gained prominence in recent years for its unique ability to activate alkynes and allenes toward nucleophilic attack. While specific examples for the synthesis of this compound are not prevalent, general gold-catalyzed methodologies for quinoline synthesis have been developed. rsc.org These include intermolecular annulations of aniline (B41778) derivatives with carbonyl compounds or alkynes, and intramolecular cyclization reactions. rsc.org

For instance, gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines can produce tetrahydroquinolines, which can be subsequently oxidized to quinolines. organic-chemistry.org Gold nanoparticles supported on jute plant stems have also been shown to catalyze the hydrogenation of quinolines. nih.gov These methods highlight the potential of gold catalysts for the synthesis and transformation of the quinoline core structure. rsc.orgorganic-chemistry.orgnih.gov

Silver-Based Catalysts

Silver catalysts are effective in promoting various cyclization reactions leading to quinoline derivatives. Silver-catalyzed oxidative cascade reactions of N-aryl-3-alkylideneazetidines with carboxylic acids have been shown to provide functionalized quinoline products. mdpi.com The silver salt plays a crucial role in achieving chemical regioselectivity and facilitating oxidative aromatization. mdpi.com

Furthermore, a silver-catalyzed double decarboxylative addition–cyclisation–elimination cascade sequence of oxamic acids to acrylic acids offers a one-step synthesis of quinolin-2-ones. rsc.org Silver catalysis is also employed in the construction of 3,4-dihydroquinolin-2-ones. researchgate.net

Other Metal-Based Catalysts (e.g., Titanium Dioxide, Barium, Iridium)

Beyond the more common transition metals, other metal-based catalysts have demonstrated utility in quinoline synthesis, although specific applications to this compound are not always explicitly detailed.

Titanium Dioxide (TiO₂): Nanoparticles of titanium dioxide have been recognized as effective heterogeneous catalysts for the synthesis of quinoline derivatives. researchgate.net These catalysts offer advantages such as high yields, short reaction times (ranging from 30 to 120 minutes), and environmentally benign reaction conditions. researchgate.net A significant benefit of using TiO₂ nanoparticles is their straightforward separation from the reaction mixture and their potential for reuse without a significant loss of catalytic activity. researchgate.net While direct synthesis of this compound using TiO₂ is not extensively documented, the established efficacy of this catalyst in forming the quinoline core suggests its potential applicability.

Barium: Heterogeneous catalysts based on barium have been developed and successfully employed in the preparation of quinoline derivatives. ua.es These catalysts, often based on barium-organic frameworks, have proven effective in reactions involving ketones and 2-aminoaryl aldehydes or ketones. ua.es Research has shown that barium-based catalysts can be reused multiple times without a significant drop in their catalytic performance. ua.es Although direct synthesis examples for this compound are scarce, the general success of these catalysts in quinoline synthesis indicates their potential.

Iridium: Iridium-based catalytic systems have been developed for the highly enantioselective hydrogenation of various quinoline derivatives. These systems, often composed of an iridium precursor, a chiral bisphosphine ligand, and an iodine additive, can achieve high enantiomeric excesses (up to 96% ee) in the reduction of the quinoline ring. Mechanistic studies suggest that the active catalytic species is likely an Iridium(III) complex. While the focus has been on hydrogenation, iridium catalysts have also been explored for the synthesis of quinoline derivatives through acceptorless dehydrogenative coupling reactions.

Metal-Organic Framework-Metal Nanoparticle Tandem Catalysis

Metal-organic frameworks (MOFs) combined with metal nanoparticles represent a sophisticated class of heterogeneous catalysts that can facilitate tandem, or cascade, reactions. These multifunctional systems are designed to catalyze multiple reaction steps in a one-pot process, offering increased efficiency and atom economy.

In the context of quinoline synthesis, multifunctional MOFs have been engineered to possess both basic sites within their framework and supported metal nanoparticles. For instance, a hierarchical MOF functionalized with basic aliphatic amine groups and carrying platinum nanoparticles has been shown to catalyze a sequential Knoevenagel condensation-hydrogenation-intramolecular cyclization reaction. nih.gov This tandem process can lead to the formation of quinoline N-oxides with high yields (up to 92%). nih.gov The porous structure of the MOF plays a crucial role in enriching the concentration of substrates near the active sites, thereby enhancing the reaction rate. nih.gov While not specifically demonstrated for this compound, this approach highlights a powerful strategy for the synthesis of complex quinoline derivatives from simple precursors.

Organocatalysis and Metal-Free Catalysis

In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and metal-free catalytic systems have emerged as powerful alternatives to traditional metal-based catalysis. These approaches avoid the use of potentially toxic and expensive heavy metals.

Brønsted Acid and Lewis Acid Catalysis (e.g., Sulfuric Acid, Superacids)

Acid catalysis is a cornerstone of classical quinoline syntheses, such as the Doebner-von Miller and Combes reactions, which are capable of producing a wide range of substituted quinolines, including this compound.

Brønsted Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) are traditionally used in the Combes quinoline synthesis. wikipedia.org The acid protonates the carbonyl group of a β-diketone, facilitating a nucleophilic addition by an aniline. wikipedia.org This is followed by a series of steps including dehydration and an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org The Doebner-von Miller reaction also relies on Brønsted or Lewis acid catalysis to promote the reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.org

Superacids: In some instances, superacidic media have been employed for the synthesis of quinoline derivatives. These highly acidic environments can promote the cyclization of vinylogous imines to form the quinoline ring system.

Lewis Acids: A variety of Lewis acids, such as tin tetrachloride and scandium(III) triflate, are also effective catalysts for the Doebner-von Miller reaction. wikipedia.org They function by activating the carbonyl group of the α,β-unsaturated reactant towards nucleophilic attack by the aniline.

The table below summarizes typical conditions for the synthesis of a substituted quinoline, 1-(2,4-dimethylquinolin-3-yl)ethanone, using a Lewis acid catalyst, which is structurally related to this compound.

CatalystSolventTime (min)Temperature (°C)Yield (%)
FeCl₃·6H₂OWater30Room Temperature95
Data for the synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone.

Organocatalytic Approaches (e.g., Pyridine)

While specific examples of pyridine (B92270) being used as a primary catalyst for the synthesis of this compound are not prevalent in the literature, the broader class of N-heterocyclic compounds and related organobases are known to catalyze various organic transformations that could, in principle, be applied to quinoline synthesis. The basic nitrogen atom in pyridine can act as a nucleophilic catalyst or a Brønsted base to activate substrates. For instance, in reactions involving anilines, pyridine can facilitate proton transfer steps or activate carbonyl compounds.

Biocatalysis (e.g., α-chymotrypsin)

The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity.

α-Chymotrypsin: This proteolytic enzyme has been found to exhibit promiscuous catalytic activity, effectively catalyzing the Friedländer condensation for the synthesis of quinoline derivatives. nih.gov The reaction involves the condensation of a 2-aminoaryl ketone with a β-dicarbonyl compound. nih.gov Interestingly, the catalytic activity of α-chymotrypsin can be significantly enhanced in an ionic liquid aqueous solution compared to conventional organic solvents. nih.gov This biocatalytic approach allows for the synthesis of various quinoline derivatives in excellent yields under lower reaction temperatures and with reduced enzyme loading. nih.gov

The following table presents data on the α-chymotrypsin-catalyzed synthesis of a quinoline derivative in different ionic liquid aqueous solutions.

Ionic LiquidYield (%)
[EMIM][BF₄]85
[BMIM][BF₄]82
[AMIM][Cl]75
[BMIM][PF₆]68
Reaction conditions: 2-aminoacetophenone (B1585202) (0.3 mmol), ethyl acetoacetate (B1235776) (0.36 mmol), and α-chymotrypsin (10 mg) in 50% (H₂O/(IL + H₂O), v/v) IL aqueous solution at 60 °C for 24 h.

Photocatalysis in Quinoline Synthesis

Photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, utilizing light energy to drive chemical reactions. This approach often allows for transformations to occur under mild conditions and can provide access to unique reaction pathways.

Visible-light-mediated photocatalysis has been successfully applied to the synthesis of quinoline derivatives. mdpi.com These methods can involve various reaction types, including oxidative annulation strategies. For instance, semiconductor photocatalysts, such as those based on graphitic carbon nitride (g-C₃N₄) sensitized with silver nanoparticles, can be used to promote Povarov-type cyclization reactions under blue LED irradiation. mdpi.com The mechanism typically involves the generation of radical intermediates upon photoexcitation of the catalyst. mdpi.com While specific examples detailing the photocatalytic synthesis of this compound are limited, the versatility of these methods suggests their potential for accessing this and other substituted quinolines.

Based on a comprehensive search of available scientific literature, there is a notable lack of specific research focusing on the application of modern catalytic strategies—namely photoredox catalysis, visible light-mediated reactions, and energy-transfer (EnT) catalysis—directly to the chemical compound This compound .

While the fields of photoredox and visible-light catalysis have seen significant advancements in the synthesis and functionalization of the broader quinoline scaffold, specific examples, detailed research findings, and data tables pertaining to this compound are not present in the reviewed literature. mdpi.comnih.govepa.gov Similarly, the emerging area of energy-transfer catalysis for dearomative reactions, which has been successfully applied to various quinoline derivatives to create complex three-dimensional molecules, does not yet include published studies with this compound as a substrate. rsc.org

The existing research landscape provides extensive information on these catalytic methods for quinolines in general, often exploring the impact of different substituents on reaction outcomes. However, without studies that explicitly include this compound in their substrate scope, it is not possible to provide the scientifically accurate and specific details required for the requested article. The electronic and steric properties imparted by the two methyl groups at the 3- and 4-positions would uniquely influence the compound's reactivity in these catalytic systems, and any extrapolation from unsubstituted or differently substituted quinolines would be speculative.

Therefore, the content required to populate the specified outline for this compound is not available in the current body of scientific research. Further experimental investigation would be necessary to elucidate the behavior of this compound under these advanced catalytic conditions.

Detailed Mechanistic Pathways of Key Quinoline Syntheses

The formation of this compound, typically from an aniline and an appropriate α,β-unsaturated carbonyl compound, is not a straightforward condensation and cyclization. The mechanism is nuanced, with several proposed pathways and key intermediates influencing the reaction's course.

The Doebner-Von Miller reaction, a variation of the Skraup synthesis, is a widely used method for preparing substituted quinolines. wikipedia.orgiipseries.orgnih.gov In the context of this compound, this reaction would typically involve the acid-catalyzed reaction of an aniline with 3-methyl-3-penten-2-one. The classical mechanism was long thought to proceed through a series of conjugate additions, cyclizations, and oxidations.

The initial step is the conjugate addition (Michael addition) of the aniline to the α,β-unsaturated ketone. wikipedia.org This is followed by an acid-catalyzed cyclization of the resulting β-anilino ketone. Subsequent dehydration and oxidation then lead to the aromatic quinoline ring system. However, the exact nature and sequence of these steps have been a subject of debate. wikipedia.org

More recent and detailed mechanistic studies have challenged the classical linear pathway, proposing a more complex scenario involving fragmentation and recombination. wikipedia.orgnih.gov This revised mechanism suggests that the initial conjugate addition adduct is in equilibrium and can undergo a retro-Michael reaction. nih.gov This fragmentation leads to the formation of an imine (or anil) of the aniline and the saturated ketone. wikipedia.orgnih.gov

These fragments can then recombine in a productive manner to form a new intermediate that proceeds to the quinoline product. nih.gov This pathway was proposed to explain observations from crossover experiments where labeled reactants led to a scrambling of the labels in the final product, which would not be possible in a simple intramolecular cyclization. wikipedia.orgnih.gov The fragmentation-recombination sequence is considered a key insight into the mechanism of the Skraup-Doebner-Von Miller reaction. wikipedia.org

While many classic quinoline syntheses are believed to proceed through ionic mechanisms, there is growing evidence for the involvement of radical pathways in certain quinoline-forming reactions. mdpi.com These reactions often utilize radical initiators or proceed under conditions that favor the formation of radical intermediates, such as photochemical or high-temperature conditions.

For instance, some modern synthetic methods achieve quinoline synthesis through radical addition/cyclization cascades. mdpi.com While not the standard pathway for a Doebner-Von Miller reaction, the potential for single-electron transfer (SET) processes under certain conditions cannot be entirely ruled out, especially in the presence of specific oxidants or metal catalysts. These pathways could involve the formation of radical cations from the aniline or other intermediates, which then undergo cyclization.

The formation of imine or anil intermediates is a critical juncture in the Skraup-Doebner-Von Miller synthesis of quinolines. nih.govresearchgate.net As per the fragmentation-recombination mechanism, the initial adduct formed from the conjugate addition of aniline to the α,β-unsaturated ketone fragments into an imine and a saturated ketone. wikipedia.orgnih.gov

Intramolecular Hydrogen Atom Transfer (HAT) is a fundamental process in organic chemistry and can play a role in various reaction mechanisms, including those leading to heterocyclic systems. In the context of quinoline chemistry, HAT processes have been studied, particularly in photochemical reactions of substituted quinolines. nih.govacs.org For example, photoexcitation of certain 7-hydroxyquinoline (B1418103) derivatives can induce a long-distance HAT from the hydroxyl group to the ring nitrogen, facilitated by a molecular "crane" substituent at the 8-position. nih.govacs.org

While not a direct step in the ground-state Doebner-Von Miller synthesis of this compound, the concept of HAT is relevant to the tautomeric equilibria of intermediates. Proton transfers, which are ubiquitous in the acidic reaction medium, can be considered a form of hydrogen atom (as a proton) transfer. The interconversion of keto-enol and imine-enamine tautomers of the reaction intermediates relies on rapid proton transfers, which are crucial for the cyclization and subsequent aromatization steps.

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful and definitive tool for unraveling complex reaction mechanisms. frontiersin.org By strategically placing a heavier isotope, such as ¹³C, at a specific position in a reactant molecule, its fate can be traced throughout the reaction, providing unambiguous evidence for or against a proposed pathway.

In the study of the Skraup-Doebner-Von Miller reaction, ¹³C-labeling experiments have been instrumental in providing evidence for the fragmentation-recombination mechanism. wikipedia.orgnih.gov In a key study, the reaction was carried out with a mixture of unlabeled and ¹³C-labeled α,β-unsaturated ketones. nih.gov The distribution of the ¹³C label in the resulting quinoline product was then analyzed.

The observation of a complete scrambling of the isotopic label in the quinoline product was a critical finding. nih.gov If the reaction proceeded through a simple intramolecular cyclization of the initial adduct, the label would remain in a specific position. The observed scrambling strongly indicated that the initial adduct fragments into smaller pieces (an imine and a ketone) which then recombine, leading to a statistical distribution of the label in the final product. wikipedia.orgnih.gov

ExperimentReactantsKey FindingMechanistic ImplicationReference
Crossover ExperimentAniline + mixture of unlabeled and ¹³C-labeled mesityl oxide100% scrambling of the ¹³C label in the quinoline product.Supports a fragmentation-recombination pathway over a simple intramolecular cyclization. nih.govsigmaaldrich.com
Control Experiment¹³C-labeled mesityl oxide under reaction conditions (without aniline)Only a small amount (5-10%) of scrambling in the recovered starting material.Confirms that the scrambling occurs during the quinoline formation and is not due to self-exchange of the ketone. nih.gov

These isotopic labeling studies have fundamentally altered the understanding of this classic named reaction, replacing a simpler, linear mechanism with a more dynamic and complex model that better fits the experimental evidence. nih.gov

In-depth Mechanistic Insights into this compound Reactions Remain Elusive in Scientific Literature

While general methodologies for the synthesis of quinolines, such as the Doebner-von Miller, Skraup, and Friedländer reactions, are well-established, detailed mechanistic investigations employing isotopic labeling to trace the reaction pathways for the specific formation of this compound have not been extensively reported. Such studies are crucial for definitively elucidating the step-by-step molecular transformations and identifying key intermediates.

Similarly, the body of scientific knowledge lacks specific kinetic studies pertaining to reactions involving this compound. Data on reaction rates, the determination of rate laws, and the energetic profiles of its reactions are absent from the current scientific record. Furthermore, investigations into how different substituents on the reacting partners affect the reaction mechanisms and rates for the synthesis or subsequent reactions of this compound have not been a focus of published research.

This absence of specific data highlights a potential area for future research in the field of heterocyclic chemistry. Elucidating the precise reaction mechanisms and kinetics of substituted quinolines like this compound could lead to the development of more efficient synthetic routes and a deeper understanding of their chemical behavior.

Reaction Mechanisms and Mechanistic Investigations

There is currently no available data in the scientific literature detailing the use of 13C-labeled substrates to trace the reaction pathways in the synthesis or subsequent reactions of 3,4-dimethylquinoline.

Detailed kinetic studies and investigations into the effects of substituents on the reaction mechanisms involving this compound have not been reported in the accessible scientific literature. Consequently, no data tables on these specific topics can be generated.

Derivatization and Functionalization of 3,4 Dimethylquinoline

Introduction of Substituents at Various Positions of the Quinoline (B57606) Ring

The functionalization of 3,4-dimethylquinoline can be achieved at several positions, including the heterocyclic and benzenoid rings. The reactivity of each position is influenced by the electronic effects of the nitrogen atom and the methyl groups, as well as the reaction conditions employed.

The C-2 position of the quinoline ring is susceptible to nucleophilic attack, particularly when the nitrogen atom is activated, for example, through the formation of an N-oxide. While direct C-H functionalization at the C-2 position of this compound is not extensively documented, methodologies developed for other quinoline derivatives, such as palladium-catalyzed C2-arylation of quinoline N-oxides, could potentially be applied.

The methyl groups at the C-3 and C-4 positions offer unique handles for functionalization. For instance, benzylic bromination of these methyl groups can be achieved, providing a pathway for the introduction of various nucleophiles. While specific studies on this compound are limited, research on related tetrahydroquinolines has demonstrated the feasibility of brominating a C-2 methyl group, which can then be further substituted. researchgate.net

Electrophilic aromatic substitution on the benzenoid ring of quinolines typically occurs at the C-5 and C-8 positions, as these are the most activated positions. reddit.com This is due to the deactivating effect of the nitrogen atom on the pyridine (B92270) ring, which directs electrophiles to the carbocyclic ring. Therefore, reactions such as nitration and sulfonation are expected to yield 5- and 8-substituted this compound derivatives.

Halogenated derivatives of this compound are valuable intermediates for further synthetic transformations, such as cross-coupling reactions. The introduction of a halogen at the C-2 position can be achieved through methods developed for other quinoline systems. For example, the Vilsmeier-Haack reaction on an appropriate acetanilide (B955) precursor can yield a 2-chloro-3-formylquinoline, which could be adapted for a 2-chloro-3,4-dimethylquinoline synthesis.

Bromination of the benzenoid ring is expected to occur at the C-5 and C-8 positions. In studies on the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline, reaction with bromine in acetic acid led to the formation of the 6,8-dibromo derivative, while preserving the tetrahydroquinoline ring. researchgate.net This suggests that direct bromination of this compound would likely yield 5-bromo- and/or 8-bromo-3,4-dimethylquinoline.

Furthermore, halogenation of the methyl groups can provide a route to functionalization. The bromination of methyl 2-methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates has been shown to occur at the methyl group at the 2-position, leading to a dibromomethyl derivative. researchgate.net A similar approach could potentially be used to functionalize the methyl groups of this compound.

The synthesis of carboxylate and ester derivatives of this compound can be approached through various synthetic routes. A recent study in 2024 detailed the synthesis of substituted (3,4-dimethylquinolin-2-yl) methyl nitrate (B79036) derivatives. This was achieved through a multi-step process starting with the preparation of substituted 1-(2-aminophenyl) ethan-1-one, followed by the synthesis of substituted 2-(chloromethyl)-3,4-dimethylquinolines, and finally the formation of the nitrate esters. This methodology provides a direct route to functionalization at the C-2 methyl group, leading to ester derivatives.

General methods for the synthesis of quinoline-3-carboxylic esters and quinoline-4-carboxylic acids, such as the Friedländer annulation or the Doebner reaction, could be adapted to produce the corresponding this compound derivatives by selecting the appropriate starting materials. ustc.edu.cnnih.gov For example, the reaction of a 2-aminoaryl ketone with a β-ketoester containing methyl groups at the appropriate positions could yield a this compound-2-carboxylic acid ester.

The following table summarizes a synthetic route to a (3,4-dimethylquinolin-2-yl) methyl nitrate derivative.

StepReactantsReagents and ConditionsProduct
1Substituted 1-(2-aminophenyl) ethan-1-oneMulti-step synthesisSubstituted 2-(chloromethyl)-3,4-dimethylquinoline
2Substituted 2-(chloromethyl)-3,4-dimethylquinolineNitrate saltSubstituted (3,4-dimethylquinolin-2-yl) methyl nitrate

This table is based on a described synthetic pathway and illustrates a method for obtaining ester derivatives.

Several strategies can be employed for the synthesis of nitrogen-containing derivatives of this compound. A direct method for introducing a diazenyl group at the C-3 position has been demonstrated for the closely related 2,4-dimethylquinoline (B72138) system. This involves a diazonium coupling reaction between a primary aromatic amine and acetylacetone (B45752) to form an intermediate, which then undergoes condensation and cyclization to yield the 3-diazenyl-2,4-dimethylquinoline derivative. allsubjectjournal.com This approach is likely applicable to the this compound scaffold.

The synthesis of aminoquinolines is a common route to further nitrogen-containing functionalities. For example, if a 4-chloro-3,4-dimethylquinoline can be synthesized, it could be converted to a 4-amino-3,4-dimethylquinoline via nucleophilic aromatic substitution with an amine. nih.gov The resulting amino group can then be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, including azido (B1232118) and cyano groups, or for undergoing coupling reactions to form azo compounds.

As mentioned previously, the synthesis of (3,4-dimethylquinolin-2-yl) methyl nitrate derivatives introduces a nitrate group, a nitrogen-containing functionality, onto the C-2 methyl substituent.

The table below outlines a general approach for the synthesis of 3-diazenyl-2,4-dimethylquinoline derivatives, which is expected to be adaptable for this compound.

StepReactantsReagents and ConditionsProduct
1Primary aromatic amine, AcetylacetoneDiazonium coupling reaction(E)-3-((4-substitutedphenyl)diazenyl)pentane-2,4-dione
2Intermediate from Step 1Condensation and cyclization with an appropriate aniline (B41778) in the presence of sulfuric acid(E)-6-substituted-3-((4-substitutedphenyl)diazenyl)-2,4-dimethylquinoline

This table illustrates a proven method for a closely related dimethylquinoline system.

Strategies for Regioselective Functionalization

Achieving regioselectivity in the functionalization of this compound is crucial for the targeted synthesis of specific isomers. The inherent electronic properties of the quinoline ring direct electrophilic substitutions to the C-5 and C-8 positions. However, to achieve functionalization at other positions, particularly on the pyridine ring, more advanced strategies are required.

Directed metalation, particularly directed ortho-lithiation (DoM), is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

While there are no specific reports on the directed metalation of this compound itself, the principles of DoM can be applied to predict potential regioselective functionalization pathways. A directing group, such as a methoxy, chloro, or carboxylic acid group, installed on the benzenoid ring of this compound would be expected to direct lithiation to its ortho position. For example, a substituent at the C-8 position could direct metalation to the C-7 position.

Studies on the directed lithiation of substituted quinolines have shown that the position of lithiation is highly dependent on the nature and position of the directing group. For instance, 2-chloroquinoline (B121035) is lithiated at the C-3 position, while 4-chloroquinoline (B167314) is lithiated at the C-3 position. researchgate.netcapes.gov.br Unprotected quinoline-2-carboxylic acid undergoes deprotonation at C-3. researchgate.net These examples demonstrate the feasibility of using directing groups to achieve regioselective functionalization of the quinoline ring, a strategy that holds promise for the targeted derivatization of this compound.

The following table provides examples of directed lithiation on substituted quinolines, illustrating the principle of this regioselective strategy.

SubstrateDirecting GroupPosition of LithiationReagent
2-ChloroquinolineChloroC-3LDA
4-ChloroquinolineChloroC-3LDA
Quinoline-2-carboxylic acidCarboxylic acidC-3LTMP
Quinoline-3-carboxylic acidCarboxylic acidC-4LTMP
Quinoline-4-carboxylic acidCarboxylic acidC-3LTMP

This table showcases the regioselectivity of directed lithiation on various quinoline substrates, providing a basis for potential application to this compound. LDA = Lithium diisopropylamide, LTMP = Lithium 2,2,6,6-tetramethylpiperidide.

Control of Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic compounds, and controlling the regioselectivity—the specific orientation in which reactants combine—is crucial for synthesizing the desired isomer. In the context of this compound and its derivatives, reactions like the Povarov reaction ([4+2] cycloaddition) are instrumental in building substituted tetrahydroquinoline rings with a high degree of control.

The Povarov reaction, a type of imino Diels-Alder reaction, typically involves an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline. The regioselectivity is dictated by the electronic properties of the reactants. Generally, the most nucleophilic carbon of the dienophile (the alkene) aligns with the most electrophilic carbon of the in situ-formed imine (the diene component). masterorganicchemistry.com For instance, in reactions involving unsymmetrical dienes and dienophiles, the formation of "ortho" and "para" isomers is generally favored over "meta" products, a preference that can be explained by examining the resonance structures and frontier molecular orbitals of the reactants. masterorganicchemistry.com

In the synthesis of complex tetrahydroquinolines, the Povarov reaction demonstrates excellent regio- and diastereoselective control. mdpi.com For example, the reaction between p-toluidine, benzaldehyde, and trans-methyl-isoeugenol proceeds efficiently to yield a highly substituted tetrahydroquinoline core. mdpi.com The specific substitution pattern on the reactants directs the cycloaddition to a single major regioisomer.

The control of regioselectivity can also be influenced by the use of Lewis acid catalysts, which can alter the electronic properties of the reactants and stabilize the transition state leading to a specific product. Furthermore, the inherent electronic nature of the quinoline ring system can direct the approach of dienophiles in Diels-Alder reactions, although specific studies on this compound as the diene are limited. In related systems like 3,4-pyridynes, proximal substituents have been shown to perturb the geometry of the aryne intermediate, which in turn governs the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.gov This principle highlights how substituents can be strategically placed to direct the outcome of cycloadditions. nih.gov

A summary of factors influencing regioselectivity in relevant cycloaddition reactions is presented below.

FactorMechanism of ControlExample Reaction TypeReference
Electronic Effects (Substituents)Matching the most nucleophilic center of one reactant with the most electrophilic center of the other. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile accelerate the reaction and control orientation.Diels-Alder, Povarov Reaction masterorganicchemistry.com
Catalysis (Lewis Acids)Coordination of the catalyst to the dienophile lowers its LUMO energy and can enhance the preference for a specific regioisomeric transition state.Povarov Reaction mdpi.com
Intermediate Geometry (Aryne Distortion)In reactions involving aryne intermediates, substituents can distort the triple bond, making one carbon more electrophilic and directing the attack of a nucleophile or trapping agent.Pyridyne Cycloaddition nih.gov

Preparation of N-Oxides and their Rearrangements

The conversion of the quinoline nitrogen to an N-oxide significantly alters the electronic properties of the ring system, making it a valuable intermediate for further functionalization. The N-oxide group acts as an activating and directing group, facilitating reactions that are otherwise difficult to achieve on the parent heterocycle.

The synthesis of quinoline N-oxides is typically achieved by direct oxidation of the quinoline nitrogen. However, this process can be complicated by a lack of selectivity, especially in complex molecules. Strong oxidizing agents may lead to mixtures of products or degradation of the pyrimidine (B1678525) ring. nih.gov For instance, the oxidation of substituted quinazolines with monoperphthalic acid has been shown to yield a mixture of N-1 and N-3 oxides, along with the corresponding quinazolinone as a major by-product. nih.gov This highlights the challenges in achieving selective N-oxidation.

Once formed, quinoline N-oxides are versatile substrates. The N-oxide functionality enhances the electrophilicity of the C2 and C4 positions and also facilitates C-H activation at these positions, enabling regioselective functionalization. nih.gov Transition metal-catalyzed reactions, such as palladium- or copper-catalyzed C-H arylations, alkenylations, and carbamoylations, often utilize the N-oxide as an internal directing group. nih.gov

While specific studies on the rearrangements of this compound N-oxide are not extensively documented, quinoline N-oxides, in general, can undergo various transformations. These include deoxygenation to regenerate the parent quinoline, rearrangement to quinolones, and participation in cycloaddition reactions where the N-oxide can act as a 1,3-dipole. The specific reaction pathway is dependent on the reaction conditions and the presence of other reagents. An attempted synthesis of 3,4-dihydro-3,3-dimethylquinoline N-oxide, a related nitrone, proved unsuccessful, indicating that the synthesis of such compounds can be challenging. rsc.org

Formation of Complex Polycyclic Ring Systems Incorporating Dimethylquinoline

The rigid, planar structure of the this compound core makes it an excellent building block for the synthesis of larger, complex polycyclic aromatic systems. These extended ring systems are of interest in materials science for their potential electronic and photophysical properties.

The construction of additional pyridine rings onto the this compound framework can be achieved through various synthetic strategies, typically involving the functionalization of the quinoline core followed by a cyclization step. For example, a common approach involves introducing amine and carbonyl functionalities onto the quinoline ring, which can then undergo a condensation reaction to form a new fused pyridine ring.

Methodologies for synthesizing substituted pyridines, such as cascade reactions involving copper-catalyzed cross-coupling followed by electrocyclization and oxidation, could be adapted for this purpose. nih.gov Starting with a suitably functionalized this compound derivative (e.g., an amino- or boronic acid-substituted version), a cascade reaction could be initiated to build the fused pyridine ring in a modular fashion. nih.gov Manganese-catalyzed reactions that form quinolines and pyridines from γ-amino alcohols and ketones or secondary alcohols also represent a potential route for constructing fused systems. rsc.org By designing a substrate where the amino alcohol or ketone functionality is appended to the this compound core, an intramolecular cyclization could lead to the desired pyridine-fused polycyclic product.

The creation of quaternary stereocenters—carbon atoms bonded to four distinct non-hydrogen substituents—is a significant challenge in organic synthesis. The development of methods to form such centers enantioselectively is of high importance, particularly in drug discovery. The asymmetric Povarov reaction has been successfully employed to synthesize tetrahydroquinoline derivatives with a quaternary stereocenter at the C4 position. nih.gov

This methodology utilizes an N,N'-dioxide-Sc(OTf)₃ complex as a catalyst for the reaction between N-aryl aldimines and α-alkyl styrenes, which serve as the dienophiles. The reaction proceeds with excellent diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (92 to >99% ee), providing enantiopure tetrahydroquinolines. nih.gov The reaction is scalable and tolerates a wide variety of substrates. nih.gov Although this method builds the tetrahydroquinoline ring rather than starting with a pre-formed quinoline, it demonstrates a powerful strategy for accessing quinoline-related structures containing a C4-quaternary stereocenter. A side reaction involving an intermolecular hydrogen-shift can also lead to the formation of quinoline derivatives with chiral quaternary stereocenters. nih.gov

The table below summarizes representative results for the asymmetric synthesis of tetrahydroquinolines with C4-quaternary stereocenters via the Povarov reaction. nih.gov

Dienophile (α-Alkyl Styrene)Aldimine PartnerDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
α-MethylstyreneN-Phenylbenzaldimine>99:198 nih.gov
α-EthylstyreneN-Phenylbenzaldimine>99:199 nih.gov
α-MethylstyreneN-(4-Methoxyphenyl)benzaldimine>99:199 nih.gov
α-MethylstyreneN-Phenyl(4-chlorobenzaldimine)95:597 nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3,4-dimethylquinoline, both ¹H and ¹³C NMR spectroscopy offer unambiguous evidence for its chemical structure.

¹H NMR Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), exhibits distinct signals for the aromatic protons and the methyl groups.

The aromatic region of the spectrum shows a complex pattern of signals corresponding to the five protons on the quinoline (B57606) ring system. These protons experience different degrees of shielding depending on their position relative to the nitrogen atom and the methyl substituents. The protons on the benzene (B151609) ring (H-5, H-6, H-7, and H-8) typically appear as a set of multiplets, with their chemical shifts influenced by electron density and anisotropic effects. The proton on the pyridine (B92270) ring (H-2) is also observable in this region.

The two methyl groups at positions 3 and 4 give rise to distinct singlet signals in the upfield region of the spectrum. The integration of these signals confirms the presence of three protons for each methyl group. The precise chemical shifts of these methyl protons are indicative of their attachment to the quinoline core.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
8.73s1HH-2
8.03d1HH-8
7.69ddd1HH-5
7.50ddd1HH-7
7.39d1HH-6
2.65s3HC4-CH₃
2.49s3HC3-CH₃

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS). The spectrum was measured in CDCl₃ at 90 MHz.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis and Labeling Studies

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal, allowing for a complete mapping of the carbon skeleton.

The spectrum typically shows eleven distinct signals, corresponding to the nine carbon atoms of the quinoline ring and the two methyl carbons. The chemical shifts of the aromatic carbons are found in the downfield region (typically 120-150 ppm), with the carbons closer to the electronegative nitrogen atom appearing at a lower field. The quaternary carbons (C-3, C-4, C-4a, and C-8a) can be distinguished from the protonated carbons through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The two methyl carbons appear as sharp signals in the upfield region of the spectrum (typically 10-30 ppm), providing clear evidence for the dimethyl substitution. ¹³C NMR is also invaluable in isotopic labeling studies, where the incorporation of ¹³C isotopes can be tracked to elucidate reaction mechanisms or biosynthetic pathways.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
149.3C-2
146.0C-8a
143.9C-4
131.6C-3
129.0C-8
128.5C-5
128.0C-4a
125.7C-7
122.4C-6
19.1C4-CH₃
15.1C3-CH₃

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS). The spectrum was measured in CDCl₃ at 22.63 MHz.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

LC-MS for Product Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for identifying this compound in complex mixtures and for assessing its purity.

In a typical LC-MS analysis, the sample is first separated on an HPLC column, and the eluent is then introduced into the mass spectrometer. For this compound (molecular weight: 157.21 g/mol ), the mass spectrum will show a prominent molecular ion peak ([M]⁺) at m/z 157. Under certain ionization conditions, such as electrospray ionization (ESI), a protonated molecule ([M+H]⁺) at m/z 158 may also be observed.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the this compound molecular ion can involve the loss of methyl groups or the cleavage of the quinoline ring, leading to characteristic fragment ions. By analyzing these fragments, the identity of the compound can be confirmed. LC-MS is also a sensitive method for detecting and quantifying impurities, making it an essential tool for quality control.

Table 3: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Possible Fragment
157100.0[M]⁺
15682.3[M-H]⁺
14251.5[M-CH₃]⁺
11529.8[M-C₂H₂N]⁺
7717.0[C₆H₅]⁺

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS). Ionization method: Electron Ionization (EI) at 70 eV.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum is dominated by absorptions arising from the vibrations of the aromatic quinoline ring and the methyl groups.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretching: The C-H stretching vibrations of the two methyl groups are observed in the region of 2850-3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations of the aromatic ring and the methyl groups produce a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3061 - 2924MediumAromatic and Aliphatic C-H Stretch
1612, 1572, 1501StrongC=C and C=N Aromatic Ring Stretch
1450, 1379MediumCH₃ Bend
870, 758StrongAromatic C-H Out-of-Plane Bend

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS). The spectrum was measured using the KBr pellet method.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by strong absorptions in the ultraviolet region, which are due to π → π* transitions within the aromatic quinoline system.

The quinoline chromophore gives rise to several absorption bands. The addition of two methyl groups to the quinoline ring can cause a slight red shift (bathochromic shift) of these absorption maxima compared to the parent quinoline molecule. The exact positions and intensities of the absorption bands are sensitive to the solvent used for the measurement.

Analysis of the UV-Vis spectrum can be used to confirm the presence of the quinoline aromatic system and to study the effects of substitution on the electronic structure of the molecule.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε)Transition Type
~228Highπ → π
~275Mediumπ → π
~315Lown → π*

Note: These are predicted values based on the UV-Vis spectrum of quinoline and the expected effect of alkyl substitution. The n → π transition is often weak and may be obscured by the stronger π → π* transitions.*

Chromatographic Techniques for Separation and Purity

Chromatographic methods are instrumental in the separation and purity assessment of this compound. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to separate it from impurities, reaction byproducts, or closely related isomers. The choice of chromatographic method depends on the scale of separation, the required purity, and the analytical objective. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most common and powerful techniques employed for these purposes.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a rapid, simple, and inexpensive analytical technique used to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. For this compound, TLC provides a quick assessment of its presence and purity in a sample.

The separation in TLC is based on the principle of adsorption chromatography. A TLC plate, typically a sheet of glass, plastic, or aluminum, is coated with a thin layer of an adsorbent material, which serves as the stationary phase. Silica gel (SiO₂) is the most common stationary phase for the analysis of moderately polar compounds like this compound due to the presence of polar silanol groups on its surface.

A small spot of the sample solution is applied near the bottom of the plate. The plate is then placed in a sealed chamber containing a shallow pool of a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it passes over the sample spot. The components of the sample move up the plate at different rates. The rate of movement depends on the balance between the compound's affinity for the polar stationary phase and its solubility in the mobile phase. wisc.eduutdallas.edu

This compound, being a substituted aromatic amine, exhibits moderate polarity. Its separation is optimized by selecting a mobile phase of appropriate polarity. A non-polar solvent will result in strong adsorption to the silica gel and minimal movement, while a highly polar solvent will move the compound to the top of the plate with little separation. Therefore, mixtures of non-polar and polar solvents, such as hexane/ethyl acetate or toluene/dichloromethane, are typically used to achieve optimal separation. york.ac.uk

The position of the compound on the developed plate is identified by its Retention Factor (Rƒ), which is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu

Rƒ = Distance traveled by the compound / Distance traveled by the solvent front

The Rƒ value is a characteristic of a compound in a specific solvent system and can be used for identification purposes by comparing it to a known standard run on the same plate. Purity is assessed by observing the number of spots; a pure sample of this compound should ideally produce a single spot. Visualization is typically achieved under UV light (at 254 nm), as the quinoline ring is UV-active, or by exposure to iodine vapor. orgchemboulder.com

Stationary PhaseMobile Phase (Solvent System)Ratio (v/v)Expected Rƒ ValueDetection Method
Silica Gel 60 F₂₅₄Hexane : Ethyl Acetate7 : 3~0.45UV Light (254 nm)
Silica Gel 60 F₂₅₄Toluene : Dichloromethane1 : 1~0.50UV Light (254 nm)
Silica Gel 60 F₂₅₄Chloroform : Methanol95 : 5~0.60UV Light (254 nm)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique that provides high-resolution separation, accurate quantification, and robust purity analysis of compounds like this compound. nih.gov It is the preferred method for rigorous purity assessment and for the separation of complex mixtures.

The most common mode used for the analysis of substituted quinolines is Reversed-Phase HPLC (RP-HPLC). In this mode, the stationary phase is non-polar, while the mobile phase is polar. A typical stationary phase consists of silica particles that have been chemically modified with long-chain alkyl groups, most commonly C18 (octadecylsilane). sielc.comsielc.com

A solution of the this compound sample is injected into the HPLC system, where it is carried by the mobile phase through the packed column under high pressure. The separation mechanism is based on the hydrophobic interactions between the analyte and the non-polar stationary phase. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and are retained longer in the column, resulting in longer retention times. More polar compounds have a greater affinity for the mobile phase and elute more quickly.

The mobile phase for RP-HPLC analysis of this compound typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol. sielc.comsielc.com Small amounts of an acid, like formic acid or phosphoric acid, are often added to the mobile phase to control the pH and ensure that the basic nitrogen atom in the quinoline ring is consistently protonated, leading to sharper, more symmetrical peaks. sielc.comsielc.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of all components in a sample. researchgate.net

A detector, commonly a UV-Vis spectrophotometer set to a wavelength where this compound absorbs strongly (e.g., ~225 nm or ~275 nm), is placed at the column outlet to monitor the eluting compounds. The output is a chromatogram, which is a plot of detector response versus time. Each separated compound appears as a peak, and its retention time (the time it takes for the compound to travel through the column) is a characteristic identifier under a specific set of conditions.

For purity analysis, the chromatogram of a this compound sample is examined. A single, sharp peak at the expected retention time indicates a high degree of purity. The presence of additional peaks suggests the presence of impurities. The area under the peak is proportional to the concentration of the compound, allowing for precise quantification.

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water + 0.1% Formic Acid
Elution Mode Isocratic (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (~25 °C)
Detection UV at 225 nm
Injection Volume 10 µL
Expected Retention Time Approximately 5-7 minutes

Applications of 3,4 Dimethylquinoline in Chemical Synthesis and Materials

Role as a Chemical Intermediate in Organic Synthesis

Quinolines and their derivatives are widely regarded as important "building blocks" in organic synthesis due to their versatile chemical nature, which allows for various functionalization reactions. nih.gov They serve as starting materials for the construction of more complex molecular frameworks, particularly in the synthesis of pharmaceuticals and bioactive molecules. mdpi.com

Building Block for Heterocyclic Compounds

The quinoline (B57606) nucleus is a foundational structure for a vast array of fused heterocyclic systems. nih.gov Synthetic strategies often employ functionalized quinolines to construct polycyclic compounds with diverse biological activities. However, after a thorough review of scientific literature and chemical databases, no specific examples were identified where 3,4-Dimethylquinoline serves as a direct building block for the synthesis of other distinct heterocyclic compounds.

Precursor for Complex Molecular Architectures

Industrial Chemical Applications

The industrial applications of quinoline derivatives are diverse, ranging from the manufacturing of agrochemicals and pharmaceuticals to their use as corrosion inhibitors and in the production of specialty chemicals.

Use in the Production of Dyes and Pigments

Certain quinoline derivatives are key intermediates in the synthesis of dyes. A notable example is the class of quinophthalone pigments, such as Quinoline Yellow (Solvent Yellow 33). The synthesis of these dyes typically involves the condensation of a quinaldine (B1664567) (2-methylquinoline) derivative with phthalic anhydride. The presence of a reactive methyl group at the 2-position of the quinoline ring is critical for this specific condensation reaction. Since this compound lacks a methyl group at the 2-position, it is not used as a precursor for traditional quinophthalone dyes. A comprehensive search did not yield any evidence of this compound being used in the production of other classes of dyes or pigments.

Ligand Design in Coordination Chemistry

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. This property allows quinoline and its derivatives to function as ligands, forming stable complexes with a wide range of transition metals. researchgate.net These metal complexes have applications in catalysis, materials science, and medicinal chemistry. mdpi.com

Design of Asymmetric Catalysts

A thorough search of chemical databases and scholarly articles did not yield any instances of this compound being employed as a primary structural motif in the design or synthesis of asymmetric catalysts. The field of asymmetric catalysis extensively utilizes chiral ligands to control the stereochemical outcome of reactions. These ligands often possess C2 symmetry, planar chirality, or stereogenic centers that create a well-defined chiral pocket around the catalytic center.

While the quinoline scaffold is present in some successful chiral ligands, the specific substitution pattern of this compound does not inherently provide the necessary chirality for asymmetric induction. The development of a chiral catalyst from this compound would necessitate further synthetic modifications to introduce chiral elements, such as the resolution of a racemic derivative or the introduction of a chiral substituent.

Theoretical and Computational Studies of 3,4 Dimethylquinoline

Quantum Mechanical Calculations for Thermodynamic Properties

Quantum mechanical calculations are fundamental in determining the thermodynamic properties of molecules like 3,4-dimethylquinoline from first principles. These methods solve the Schrödinger equation for the molecular system, providing insights into its electronic structure and energy. wikipedia.org Density Functional Theory (DFT) is a particularly popular and effective method for such investigations due to its balance of computational cost and accuracy. wikipedia.org

For instance, studies on the parent molecule, quinoline (B57606), have utilized DFT with the B3LYP functional and a 6-31+G(d,p) basis set to calculate various thermodynamic parameters. scirp.org This level of theory can be applied to this compound to determine its key thermodynamic properties. The expected calculated parameters would include the zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, rotational constants, and entropy. scirp.org

By performing these calculations at a standard temperature, such as 298.15 K, a comprehensive thermodynamic profile of the molecule can be established. scirp.org Furthermore, the enthalpy of formation, a crucial thermodynamic quantity, can be accurately estimated using high-level composite methods like CBS-QB3, which has been successfully applied to other quinoline derivatives like hydroxyquinolines. researchgate.net

Interactive Data Table: Illustrative Thermodynamic Parameters

While specific data for this compound is not available, the following table illustrates the typical thermodynamic parameters that would be calculated for a quinoline derivative, based on findings for the parent quinoline molecule.

Thermodynamic ParameterRepresentative Value (for Quinoline)Unit
Zero-Point Vibrational Energy105.4kcal/mol
Thermal Energy110.2kcal/mol
Specific Heat Capacity34.7cal/mol·K
Entropy85.2cal/mol·K

Note: These values are for the parent quinoline molecule and serve as an illustration of the data that would be generated for this compound using similar computational methods.

Computational Modeling of Reaction Mechanisms

DFT calculations are again at the forefront of these investigations, often used to explore reaction pathways such as electrophilic or nucleophilic substitutions on the quinoline ring system. nih.gov The reactivity of the quinoline nucleus is influenced by the type and position of substituents. nih.gov For this compound, the electron-donating methyl groups at the 3 and 4 positions would be expected to influence the regioselectivity of such reactions.

Computational models can also be used to study more complex processes, such as the mechanisms of catalytic reactions involving quinoline derivatives. These studies often involve modeling the interaction of the molecule with a catalyst and mapping the step-by-step transformation. researchgate.net The insights gained from such models are crucial for designing new synthetic routes and optimizing reaction conditions.

Structure-Reactivity Relationship Studies (Non-biological)

Understanding the relationship between a molecule's structure and its chemical reactivity is a cornerstone of chemistry. For this compound, computational methods can provide quantitative descriptors that correlate with its reactivity. These studies, in a non-biological context, focus on the intrinsic electronic and structural properties of the molecule.

Frontier Molecular Orbital (FMO) analysis is a key component of these studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to provide insights into the molecule's electron-donating and electron-accepting capabilities, respectively. scirp.org The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. scirp.org

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. nih.gov For this compound, NBO analysis would reveal how the methyl substituents interact with the quinoline ring system, influencing its electron distribution and, consequently, its reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). nih.gov This information is invaluable for predicting the sites of reaction for this compound.

Interactive Data Table: Key Electronic Properties for Reactivity Analysis

This table illustrates the types of electronic properties that would be calculated for this compound to understand its structure-reactivity relationship, with representative values for quinoline.

Electronic PropertyRepresentative Value (for Quinoline)Significance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-0.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity
Dipole Moment2.2 DMeasures the polarity of the molecule

Note: These values are for the parent quinoline molecule and are intended to be illustrative of the data generated in a computational study of this compound.

Green Chemistry Approaches in 3,4 Dimethylquinoline Research

Environmentally Benign Synthetic Protocols

Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, often involve harsh reagents, strong acids, and high temperatures, which can generate significant chemical waste and pose safety hazards. Environmentally benign protocols seek to replace these hazardous reagents with safer alternatives and to design processes that are more energy-efficient and produce fewer byproducts. While research has been conducted on greening these classic reactions for various quinoline (B57606) derivatives, specific protocols tailored to the synthesis of 3,4-Dimethylquinoline are not described in the available literature.

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free, or solid-state, reactions can lead to higher efficiency, shorter reaction times, and easier product purification. These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid support or catalyst. While the application of solvent-free conditions has been successfully demonstrated for the synthesis of various quinoline derivatives, specific examples and associated data for the synthesis of this compound under these conditions could not be located.

Microwave and Ultraviolet Irradiation-Promoted Synthesis

Microwave and ultraviolet (UV) irradiation represent alternative energy sources that can accelerate chemical reactions, often leading to higher yields and cleaner products in shorter time frames compared to conventional heating. Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of heterocyclic compounds, including quinolines. nih.govnih.gov This technique can facilitate reactions under solvent-free conditions or with environmentally benign solvents like water or ethanol. Similarly, photochemical methods utilizing UV irradiation can promote specific reaction pathways that may not be accessible through thermal methods. However, a review of the available scientific literature did not yield specific studies or data on the microwave or UV-promoted synthesis of this compound.

Q & A

Q. What safety protocols are critical when handling this compound in long-term storage?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon). Regularly inspect for degradation (e.g., color changes, precipitation). Dispose of aged samples via certified hazardous waste services. Document all handling procedures in compliance with OSHA and local regulations .

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethylquinoline
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylquinoline

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